molecular formula C15H12FN5O B2431471 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1421457-44-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2431471
CAS No.: 1421457-44-4
M. Wt: 297.293
InChI Key: GNUSVKLDSYONCC-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazole ring, a pyrimidine ring, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Synthesis of the pyrimidine ring: This can be done by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of the imidazole and pyrimidine rings: This step might involve a nucleophilic substitution reaction.

    Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides.

    Reduction: This might reduce the imidazole or pyrimidine rings.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites, while the fluorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its biological activity.

    N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-3-1-11(2-4-12)7-14(22)20-13-8-18-15(19-9-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSVKLDSYONCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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